- Synthesis and characterization of B-O-Tosyldehydroserine as a precursor of dehydroamino acidsTetrahedron Letters, 1997, 38(52), 8951-8954,
Cas no 949-90-6 (Z-Gly-nh2)
Z-Gly-NH2는 펩타이드 합성에 사용되는 보호된 글리신 유도체로, 아민기(-NH2)가 말단에 위치합니다. 카르복실기의 벤질옥시카르보닐(Z) 보호기로 인해 선택적 반응이 가능하며, 고순도로 제공되어 효율적인 펩타이드 커플링이 가능합니다.

Z-Gly-nh2 structure
상품 이름:Z-Gly-nh2
Z-Gly-nh2 화학적 및 물리적 성질
이름 및 식별자
-
- Carbamic acid,N-(2-amino-2-oxoethyl)-, phenylmethyl ester
- N-carbobenzyloxy-glycinamide
- Z-glycine amide
- Z-Gly-NH2
- benzyl 2-amino-2-oxoethylcarbamate
- Benzyloxycarbonylglycinamide
- Carbobenzoxyglycinamide
- CB Z-Gly-NH2
- CBZ-GLYCINE AMIDE
- N-Benzyloxycarbonylglycinamide
- N-Cbz-glycinamide
- N-Cbz-glycine
- Z-GLYCINAMIDE
- Z-GLYCINE-NH2
- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester (9CI)
- Carbamic acid, (carbamoylmethyl)-, benzyl ester (6CI, 7CI, 8CI)
- Phenylmethyl N-(2-amino-2-oxoethyl)carbamate (ACI)
- Benzyl (2-amino-2-oxoethyl)carbamate
- Cbz-glycinamide
- N-Benzyloxycarbonylglycine amide
- NSC 88477
- Oprea1_197296
- benzyl N-(carbamoylmethyl)carbamate
- CARBAMIC ACID, N-(2-AMINO-2-OXOETHYL)-, PHENYLMETHYL ESTER
- UNII-6NLL3GNH3P
- Z-Gly-NH
- benzyl N-(2-aminoacetyl)carbamate
- J-300139
- Cbz-DL-glycinamide
- 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
- Benzyl carbamoylmethylcarbamate
- NSC88477
- EINECS 213-445-2
- AB6158
- NSC-88477
- CBZ-Glyamide
- AKOS015913993
- 6NLL3GNH3P
- Carbamoylmethyl-carbamic acid benzyl ester
- benzyl(2-amino-2-oxoethyl)carbamate
- NS00042901
- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester
- MFCD00042825
- SCHEMBL2820683
- DS-13401
- 949-90-6
- DTXSID90915230
- benzyl N-(2-amino-2-oxoethyl)carbamate
- CHEMBL431275
- SY064760
- Z-Gly-NH2, >=99.0% (HPLC)
- CS-W015222
- N-(Benzyloxycarbonyl)glycinamide
- EN300-748995
- Q-101747
- Z-Gly-nh2
-
- MDL: MFCD00042825
- 인치: 1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)
- InChIKey: HQYMUNCIMNFLDT-UHFFFAOYSA-N
- 미소: O=C(NCC(N)=O)OCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 208.08500
- 동위원소 질량: 208.085
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 6
- 복잡도: 225
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.4
- 토폴로지 분자 극성 표면적: 81.4A^2
실험적 성질
- 색과 성상: No data available
- 밀도: 1.2360
- 융해점: 136-139 °C
- 비등점: 447.1±38.0 °C at 760 mmHg
- 플래시 포인트: 224.2±26.8 °C
- 굴절률: 1.554
- PSA: 81.42000
- LogP: 1.48930
- 민감성: Hygroscopic
- 증기압: 0.0±1.1 mmHg at 25°C
Z-Gly-nh2 보안 정보
- 신호어:warning
- 피해 선언: Irritant
- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 보안 지침: S22; S24/25
-
위험물 표지:
- 저장 조건:4°C에서 저장, -4°C에서 저장
Z-Gly-nh2 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z56520-10g |
Z-Gly-NH2 |
949-90-6 | 98% | 10g |
¥112.0 | 2023-09-05 | |
TRC | G765013-500mg |
Z-Gly-nh2 |
949-90-6 | 500mg |
$87.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1290953-100g |
Z-Gly-NH2 |
949-90-6 | 98% | 100g |
$105 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-25g |
Z-Gly-NH2 |
949-90-6 | 98% | 25g |
¥177 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-100g |
Z-Gly-NH2 |
949-90-6 | 98% | 100g |
¥607 | 2023-04-12 | |
ChemScence | CS-W015222-100g |
Z-Gly-NH2 |
949-90-6 | 99.84% | 100g |
$108.0 | 2022-04-26 | |
Chemenu | CM255962-100g |
Z-Gly-NH2 |
949-90-6 | 95+% | 100g |
$115 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI954-5g |
Z-Gly-nh2 |
949-90-6 | 98% | 5g |
101.0CNY | 2021-08-04 | |
TRC | G765013-250mg |
Z-Gly-nh2 |
949-90-6 | 250mg |
$75.00 | 2023-05-18 | ||
TRC | G765013-100mg |
Z-Gly-nh2 |
949-90-6 | 100mg |
$64.00 | 2023-05-18 |
Z-Gly-nh2 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Dimethylamine Solvents: Methanol
참조
합성회로 2
합성회로 3
반응 조건
1.1 Reagents: Pyridine , Ammonium bicarbonate , Di-tert-butyl dicarbonate Solvents: Dimethylformamide
참조
- Activation of carboxylic acids by pyrocarbonates. Application of di-tert-butyl pyrocarbonate as condensing reagent in the synthesis of amides of protected amino acids and peptidesTetrahedron Letters, 1995, 36(39), 7115-18,
합성회로 4
반응 조건
1.1 Reagents: Ammonia Solvents: Methanol
참조
- Synthesis of arginine-containing peptides through their omithine analogs. Synthesis of arginine vasopressin, arginine vasotocin, and L-histidyl-L-phenylalanyl-L-arginyl-L-tryptoph-ylglycineJournal of the American Chemical Society, 1964, 86(20), 4452-9,
합성회로 5
합성회로 6
합성회로 7
합성회로 8
합성회로 9
합성회로 10
합성회로 11
반응 조건
1.1 Reagents: Methyl iodide , Sodium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt
참조
- Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide LibraryJournal of Combinatorial Chemistry, 2010, 12(2), 248-254,
합성회로 12
합성회로 13
반응 조건
1.1 Reagents: 4-Methylmorpholine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 20 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C
1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C
참조
- One-pot synthesis of orthogonally protected dipeptide selenazoles employing Nα-amino selenocarboxamides and α-bromomethyl ketonesTetrahedron Letters, 2014, 55(50), 6831-6835,
합성회로 14
반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide , N-Hydroxysuccinimide Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
참조
- Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituentsJournal of Medicinal Chemistry, 1986, 29(6), 912-17,
합성회로 15
반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide , Dichloromethane
1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water
1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water
참조
- A simple method for amide formation from protected amino acids and peptidesSynthesis, 1989, (1), 37-8,
합성회로 16
반응 조건
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C
참조
- N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolonesOrganic & Biomolecular Chemistry, 2021, 19(11), 2442-2447,
합성회로 17
합성회로 18
반응 조건
1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 2 min, -20 °C; 15 min, 0 °C
1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C
참조
- Polythiazole linkers as functional rigid connectors: a new RGD cyclopeptide with enhanced integrin selectivityChemical Science, 2014, 5(10), 3929-3935,
합성회로 19
합성회로 20
Z-Gly-nh2 Raw materials
- Z-Glycine
- Glycinamide hydrochloride
- Z-Gly-ome
- Benzyl Cyanomethylcarbamate
- (5-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL)-PROPYL-AMINE HYDROCHLORIDE
- 4-Nitrophenyl ((benzyloxy)carbonyl)glycinate
- Carbamic acid, [1-(aminocarbonyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethenyl]-, phenylmethyl ester
- 2-Aminoacetamide
Z-Gly-nh2 Preparation Products
Z-Gly-nh2 관련 문헌
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
949-90-6 (Z-Gly-nh2) 관련 제품
- 2228518-67-8(4-(1-amino-2,2-difluorocyclopropyl)-N,N-dimethylaniline)
- 3761-92-0(Hexylmagnesium Bromide, 0.8 M solution in THF)
- 921525-71-5(3-(benzenesulfonyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylpropanamide)
- 1221818-57-0(Ethyl 4-(trifluoromethyl)piperidine-3-carboxylate)
- 13399-12-7(5,11-Dimethyl-4,10-dithia-6,12- diazatricyclo7.3.0.0^{3,7}dodeca-1,3(7),5,8,11- pentaene)
- 2680531-51-3(lithium(1+) 3-hydroxyoxetane-3-carboxylate)
- 2228582-44-1(4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl fluoride)
- 2227831-25-4((3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid)
- 1805349-92-1(Ethyl 4-bromo-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate)
- 1352501-47-3(Isopropyl-[5-(1-isopropyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester)
추천 공급업체
Amadis Chemical Company Limited
(CAS:949-90-6)Z-Gly-nh2

순결:99%
재다:500g
가격 ($):295.0